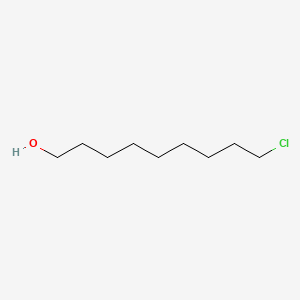
9-Chloro-1-nonanol
Descripción general
Descripción
9-Chloro-1-nonanol is a chemical compound with the molecular formula C9H19ClO and a molecular weight of 178.7 . It is a compound that has gained attention in scientific and industrial research.
Molecular Structure Analysis
The molecular structure of 9-Chloro-1-nonanol consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
9-Chloro-1-nonanol has a melting point of 28°C and a boiling point of 254.55°C . Its density is approximately 0.9723 (rough estimate) and it has a refractive index of 1.4575 (estimate) . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Photodimerization of Anthracene Derivatives : 9-Chloro derivatives, among others, have been studied for their photodimerization properties in different matrices, highlighting their potential in photochemical applications (Ferguson & Miller, 1975).
Structural Analysis in Crystallography : Research on the crystal structure of compounds related to 9-Chloro-1-nonanol, like nonane-1,9-diaminium chloride chloroacetate, has contributed significantly to the field of crystallography (Paul & Kubicki, 2011).
Synthesis of Biscyano Substituted Acyclic Ketene Aminals : Studies on the synthesis of compounds containing 9-Chloro groups have revealed their potential in producing compounds with significant biological activity, such as aphid control and herbicidal properties (Zhao Yi, 1998).
Nanoparticle Synthesis : The role of 9-Chloro compounds in synthesizing various nanoparticles, such as gold, silver, palladium, and platinum nanoparticles, is crucial in the field of material science (Sardar & Shumaker-Parry, 2009).
Chemical Synthesis and Reactivity Studies : Investigations into the synthesis and chemical reactions of 9-Chloro derivatives have provided insights into their reactivity and potential applications in synthetic chemistry (Lee et al., 1996).
Molecular Interaction Studies : Research on the interactions between 9-Chloro groups and other molecular structures has been instrumental in understanding molecular dynamics and interactions (Yamamoto & Ōki, 1990).
Biosynthesis of Polyesters : Studies involving 9-Chloro-1-nonanol derivatives in biosynthesis pathways have led to the development of biopolyesters, highlighting its significance in biotechnology and material science (Lee et al., 2019).
Luminescence Studies : The role of 9-Chloro derivatives in dual luminescence has been explored, contributing to our understanding of photophysical properties (Chattopadhyay et al., 1995).
Safety And Hazards
9-Chloro-1-nonanol is classified under the GHS07 category . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .
Propiedades
IUPAC Name |
9-chlorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFEAMFGGBZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068630 | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-1-nonanol | |
CAS RN |
51308-99-7 | |
| Record name | 9-Chloro-1-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




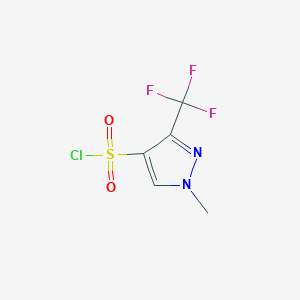






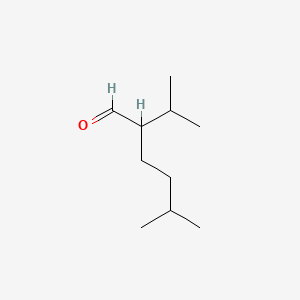
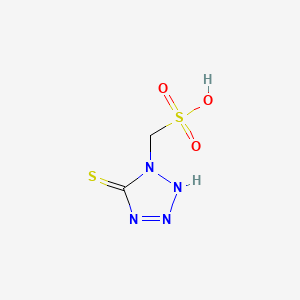

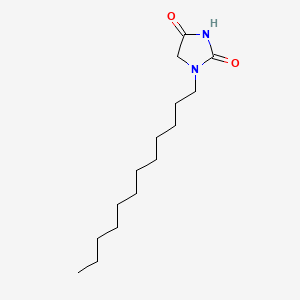

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)